molecular formula C55H66NOP B13672546 (R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole

Cat. No.: B13672546
M. Wt: 788.1 g/mol
InChI Key: UAWQRALEHCBVCD-QNIUTGKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzyl group, a di-tert-butylphenyl group, and a spirobi[indene] moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed allylic silylation, which proceeds smoothly under mild and neutral conditions . This method is suitable for the synthesis of regio- and stereodefined allylsilanes, which are crucial intermediates in the preparation of the target compound.

Scientific Research Applications

®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole has a wide range of scientific research applications. It is used in the study of antioxidative effects, particularly in the context of cumene oxidation . Additionally, this compound is employed in the synthesis of complex organic molecules and materials, contributing to advancements in chemistry and material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways related to antioxidative processes. For example, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and polysulfides, which are related compounds, exhibit antioxidative effects by inhibiting the oxidation of cumene . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole include bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester . These compounds share structural similarities and exhibit related chemical properties, but each has unique features that make them suitable for specific applications. For instance, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide is known for its antioxidative properties, while phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester is used in the synthesis of specialized materials.

Properties

Molecular Formula

C55H66NOP

Molecular Weight

788.1 g/mol

IUPAC Name

[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane

InChI

InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1

InChI Key

UAWQRALEHCBVCD-QNIUTGKFSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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